N-(((4-Chlorophenyl)amino)carbonyl)benzamide
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Overview
Description
N-(((4-Chlorophenyl)amino)carbonyl)benzamide: is an organic compound with the molecular formula C14H10Cl2N2O2. It is a derivative of benzamide and is characterized by the presence of a chlorophenyl group and an amino carbonyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From O-chlorobenzoyl chloride and P-chlorophenyl urea: This method involves the reaction of O-chlorobenzoyl chloride with P-chlorophenyl urea in the presence of a catalyst.
From O-chlorobenzamide and P-chloroaniline: Another method involves the reaction of O-chlorobenzamide with oxalyl chloride (or phosgene) to form O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.
Industrial Production Methods: The industrial production of N-(((4-Chlorophenyl)amino)carbonyl)benzamide typically follows the same synthetic routes as mentioned above, with optimizations for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form various benzamide derivatives.
Common Reagents and Conditions:
Catalysts: Lewis acids such as ZrCl4 are commonly used as catalysts in the synthesis of benzamide derivatives.
Major Products:
Scientific Research Applications
Chemistry:
- N-(((4-Chlorophenyl)amino)carbonyl)benzamide is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new pharmaceuticals .
Biology and Medicine:
- The compound has applications in the development of insecticides. It inhibits insect chitin synthesis, hindering larval development and leading to the death of the insect .
Industry:
Mechanism of Action
The primary mechanism of action of N-(((4-Chlorophenyl)amino)carbonyl)benzamide in its application as an insecticide involves the inhibition of chitin synthesis in insects. This inhibition prevents the proper formation of the exoskeleton, leading to the death of the larvae . The compound targets the enzymes involved in the chitin synthesis pathway, disrupting the normal development of the insect.
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison:
- N-(((4-Chlorophenyl)amino)carbonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its similar compounds, it has a higher efficacy in inhibiting chitin synthesis in insects .
- The presence of the 4-chlorophenyl group enhances its stability and effectiveness as an insecticide .
Properties
CAS No. |
57160-48-2 |
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Molecular Formula |
C14H10ClFN2O2 |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H10ClFN2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
InChI Key |
LVQASSMMTYDEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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